

# DCG04 probe stability and long-term storage

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## Compound of Interest

Compound Name:	DCG04
CAS No.:	314263-42-8
Cat. No.:	B606991

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## DCG-04 Probe Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DCG-04 probe for studying papain-family cysteine proteases.

### Frequently Asked Questions (FAQs)

Q1: What is DCG-04 and how does it work?

DCG-04 is an activity-based probe (ABP) designed to target and covalently modify the active site of papain-family cysteine proteases. Its structure includes an epoxide electrophile that irreversibly binds to the catalytic cysteine residue of active proteases. A biotin tag allows for the detection and affinity enrichment of the labeled enzymes. Because DCG-04 only labels catalytically competent enzymes, it provides a direct measure of functional protease activity rather than just protein abundance.<sup>[1]</sup>

Q2: What are the recommended storage conditions for the DCG-04 probe?

Proper storage is crucial for maintaining the stability and activity of the DCG-04 probe. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.

Q3: What is the shelf-life of the DCG-04 probe?

When stored correctly, the solid form of the DCG-04 probe can be stable for over two years.[1] Stock solutions in DMSO are generally stable for up to one month when stored at -20°C or -80°C.[2] For optimal performance, it is recommended to prepare fresh solutions or use aliquots to avoid repeated freeze-thaw cycles.

Q4: Can DCG-04 be used for in vivo experiments in living cells or animals?

The original biotinylated form of DCG-04 has poor cell permeability, which limits its application in living cells and whole-animal studies.[1] However, it is robust for in vitro applications using cell or tissue lysates.[1] For in vivo studies, fluorescently modified derivatives of DCG-04 or other cell-permeable probes are often used.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
<p>No or Weak Signal in Western Blot</p>	<p>Inactive Probe: Improper storage or handling has led to probe degradation.</p>	<p>1. Ensure the probe has been stored according to the manufacturer's recommendations (see storage table). 2. Prepare fresh stock solutions from solid probe. 3. Perform a dot blot to confirm the activity of the antibody used for detection.</p>
<p>Low Target Protein Abundance: The concentration of active protease in the sample is below the detection limit.</p>	<p>1. Increase the amount of protein lysate loaded per well. 2. Enrich for the target protein using immunoprecipitation or other fractionation techniques prior to labeling. 3. Use a positive control with a known high level of target protease activity.</p>	
<p>Inefficient Labeling: Suboptimal reaction conditions.</p>	<p>1. Optimize the probe concentration. A typical starting point is ~10 <math>\mu</math>M.<sup>[1]</sup> 2. Ensure the labeling buffer has the appropriate pH (typically acidic, e.g., pH 5.5) and contains a reducing agent like DTT. 3. Increase the incubation time of the probe with the lysate.</p>	
<p>Poor Transfer in Western Blot: Inefficient transfer of labeled proteins to the membrane.</p>	<p>1. Use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm successful transfer. 2. For low molecular weight targets, consider using a</p>	

membrane with a smaller pore size (0.22  $\mu\text{m}$ ) and optimize transfer time.

High Background or Non-Specific Bands

Non-Specific Binding of the Probe: The probe is binding to proteins other than the target proteases.

1. Include a negative control where the lysate is pre-incubated with a broad-spectrum cysteine protease inhibitor (e.g., E-64 or JPM-OEt) before adding DCG-04. This should block specific labeling.<sup>[1]</sup>
2. Reduce the concentration of the DCG-04 probe.
3. Decrease the labeling incubation time.

Non-Specific Antibody Binding: The primary or secondary antibody is binding non-specifically in the western blot.

1. Increase the stringency of the washing steps (e.g., increase the number of washes or the Tween-20 concentration in the wash buffer).
2. Optimize the blocking buffer (e.g., try 5% non-fat milk or BSA).
3. Titrate the primary and secondary antibody concentrations to find the optimal dilution.

Difficulty with Live Cell Imaging

Poor Cell Permeability: The biotin tag on DCG-04 hinders its entry into intact cells.

1. For live-cell imaging, it is recommended to use a fluorescently tagged and cell-permeable analog of DCG-04.
2. Alternatively, perform labeling on cell lysates after the experiment.

## Data Summary Tables

Table 1: Recommended Storage Conditions for DCG-04 Probe

Form	Short-Term Storage (Days to Weeks)	Long-Term Storage (Months to Years)	Supplier Recommendations
Solid (Powder)	0 - 4°C, dry and dark	-20°C, dry and dark	MedKoo Biosciences[1]
-20°C for 3 years	MedchemExpress[2]		
Stock Solution (in DMSO)	0 - 4°C	-20°C or -80°C (up to 1 month)	MedKoo Biosciences, MedchemExpress[1] [2]

## Experimental Protocols

### Protocol 1: Labeling of Cysteine Proteases in Cell Lysates with DCG-04

This protocol describes the general procedure for labeling active cysteine proteases in a cell or tissue lysate followed by analysis via western blot.

Materials:

- DCG-04 Probe
- DMSO
- Cell or tissue lysate
- Lysis Buffer (e.g., 50 mM citrate, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT, pH 5.5)
- Protein quantification assay (e.g., Bradford or BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and membrane (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Western blot imaging system

#### Procedure:

- Prepare DCG-04 Stock Solution: Dissolve solid DCG-04 in DMSO to a stock concentration of 1 mM. Store aliquots at -20°C.
- Prepare Cell Lysate: Lyse cells or tissues in a suitable lysis buffer containing a reducing agent like DTT. Determine the protein concentration of the lysate.
- Labeling Reaction:
  - In a microcentrifuge tube, dilute the protein lysate to a final concentration of 1-2 mg/mL with lysis buffer.
  - Add the DCG-04 stock solution to a final concentration of 1-10 µM.
  - For a negative control, pre-incubate a separate aliquot of the lysate with a cysteine protease inhibitor (e.g., 50 µM JPM-OEt) for 30 minutes at room temperature before adding DCG-04.
  - Incubate the reaction mixture for 30-60 minutes at 37°C.
- SDS-PAGE and Western Blot:
  - Stop the labeling reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.
  - Separate the labeled proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Add the chemiluminescent substrate and image the blot.

## Protocol 2: Assessment of DCG-04 Probe Stability

This protocol provides a method to assess the stability of your DCG-04 probe over time under specific storage conditions.

### Materials:

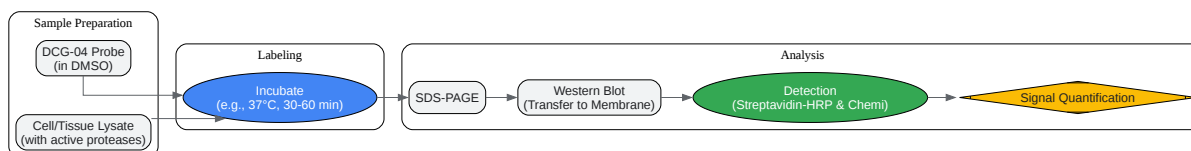
- DCG-04 Probe (solid and/or stock solution)
- Positive control lysate with known high activity of a target cysteine protease (e.g., cathepsin B)
- Labeling and western blot reagents as described in Protocol 1

### Procedure:

- Establish Baseline (Time 0):
  - Prepare a fresh stock solution of DCG-04 in DMSO.
  - Perform the labeling reaction (Protocol 1) using the positive control lysate and a standard concentration of the fresh DCG-04 probe.
  - Run the western blot and acquire the signal intensity for the labeled protease. This will serve as your 100% activity baseline.
- Store the Probe:
  - Store aliquots of the solid DCG-04 and the stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, multiple freeze-thaw cycles).
- Time-Point Analysis:

- At predetermined time points (e.g., 1 week, 1 month, 3 months), take an aliquot of the stored solid probe, prepare a fresh stock solution, and take an aliquot of the stored stock solution.
- Perform the labeling reaction (Protocol 1) using the same positive control lysate and the same concentration of the aged DCG-04 probe.
- Run the western blot alongside a freshly prepared DCG-04 sample as a control.
- Data Analysis:
  - Quantify the band intensity of the labeled protease for each time point and storage condition.
  - Compare the signal intensities to the baseline (Time 0) to determine the percentage of remaining probe activity.
  - Plot the percentage of activity versus time to visualize the stability of the probe under the tested conditions.

## Visualizations



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Caption: Experimental workflow for activity-based protein profiling using the DCG-04 probe.

Caption: Mechanism of action of the DCG-04 probe on papain-like cysteine proteases.

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## References

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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